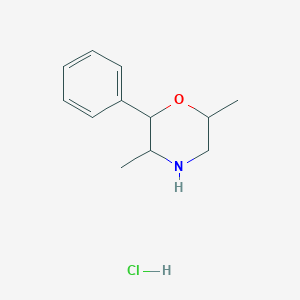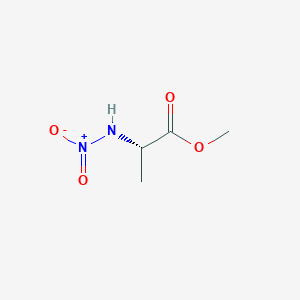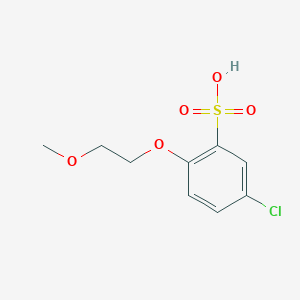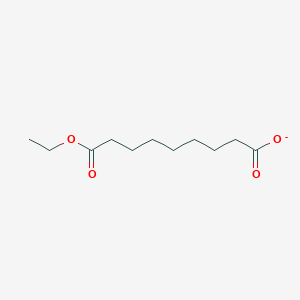
Avanafil-13C5,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avanafil-13C5,15N is a labeled version of Avanafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Avanafil. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification in various biological systems .
Méthodes De Préparation
The synthesis of Avanafil-13C5,15N involves several steps, starting with the preparation of isotopically labeled precursors. The synthetic route typically includes:
Step 1: Preparation of isotopically labeled benzylamine derivative.
Step 2: Coupling of the benzylamine derivative with a pyrimidine derivative.
Step 3: Introduction of the isotopic labels at specific positions in the molecule.
Industrial production methods often involve the use of high-purity reagents and stringent reaction conditions to ensure the incorporation of the isotopic labels without compromising the integrity of the molecule .
Analyse Des Réactions Chimiques
Avanafil-13C5,15N undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the isotopic labels are incorporated. Reagents such as alkyl halides or acyl chlorides are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Avanafil-13C5,15N has a wide range of applications in scientific research, including:
Chemistry: Used to study the detailed reaction mechanisms and pathways of Avanafil.
Biology: Helps in understanding the metabolic fate of Avanafil in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Avanafil.
Industry: Employed in the development of new formulations and delivery systems for Avanafil.
Mécanisme D'action
Avanafil-13C5,15N exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. The elevated cGMP levels result in vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for the treatment of erectile dysfunction .
Comparaison Avec Des Composés Similaires
Avanafil-13C5,15N is compared with other PDE-5 inhibitors such as sildenafil, tadalafil, and vardenafil. The key differences include:
Selectivity: this compound shows greater selectivity for PDE-5 over PDE-6 compared to sildenafil and vardenafil, but less selectivity than tadalafil.
Onset of Action: this compound has a faster onset of action, allowing for administration as early as 15 minutes before sexual activity.
Similar compounds include:
- Sildenafil
- Tadalafil
- Vardenafil
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of PDE-5 inhibitors .
Propriétés
Numéro CAS |
1276495-36-3 |
|---|---|
Formule moléculaire |
C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ |
Poids moléculaire |
489.91 |
Synonymes |
(S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N; 4-[[(3-Chloro-4-methoxyphenyl)methyl]_x000B_amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)


![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)
